molecular formula C14H12Cl2N2 B11997285 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride CAS No. 71411-76-2

2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride

Cat. No.: B11997285
CAS No.: 71411-76-2
M. Wt: 279.2 g/mol
InChI Key: WPLNHSSRSJORCL-UHFFFAOYSA-N
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Description

4’-Amino-4-chloro-α-acetonitrile toluene hydrochloride , is a chemical compound with the following structural formula:

C14H11ClN2HCl\text{C}_{14}\text{H}_{11}\text{ClN}_2\text{HCl} C14​H11​ClN2​HCl

This compound belongs to the class of α-acetonitrile derivatives and contains both an amino group (NH₂) and a cyano group (CN). It is a white to off-white crystalline powder.

Preparation Methods

Synthetic Routes:: The synthesis of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride involves several steps. One common synthetic route is as follows:

    Acylation of 4-Aminobenzonitrile: 4-Aminobenzonitrile reacts with acetyl chloride or acetic anhydride to form the corresponding acetylated intermediate.

    Reductive Amination: The acetylated intermediate undergoes reductive amination using sodium cyanoborohydride and an appropriate reducing agent (such as sodium borohydride) to yield the target compound.

Industrial Production Methods:: The industrial production of this compound typically involves large-scale batch processes. Precise conditions and catalysts may vary depending on the manufacturer.

Chemical Reactions Analysis

2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride can participate in various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid or other oxidation products.

    Reduction: Reduction of the nitrile group (CN) can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amino groups.

    Condensation Reactions: It may participate in condensation reactions to form imines or Schiff bases.

Common reagents include hydrogen peroxide (for oxidation), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines).

Scientific Research Applications

2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride finds applications in various fields:

    Medicinal Chemistry: It may serve as a starting material for the synthesis of pharmaceutical compounds.

    Biological Research: Researchers use it as a probe or precursor in studies related to receptors, enzymes, and biological pathways.

    Industry: It has applications in the synthesis of dyes, agrochemicals, and other fine chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. it likely interacts with biological targets (such as enzymes or receptors) due to its functional groups (amine and nitrile). Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride, its structural features make it unique. Similar compounds include other α-acetonitrile derivatives and aromatic amines.

Properties

CAS No.

71411-76-2

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

2-(4-aminophenyl)-2-(4-chlorophenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C14H11ClN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H

InChI Key

WPLNHSSRSJORCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

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